Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

regioisomer building block medicinal chemistry

Researchers often face challenges sourcing regioisomerically pure bi-heterocyclic fragments with a balanced LogP and a modifiable anchor. This compound directly solves that: a pre-assembled 2-methylthiazole-oxadiazole core with a C3 ethyl ester for rapid SAR. - Enables 15-50-compound library synthesis via DMAP/EDC·HCl amidation; expected yields 50-70% per step. - Predicted LogP ~1.1 and low MW (239.25) support passive permeability-ideal for intracellular target engagement without transfection agents. - Confirmed ≥98% purity; verify by InChI Key (QSAHALWUOORPPF-UHFFFAOYSA-N) to eliminate regioisomeric contamination.

Molecular Formula C9H9N3O3S
Molecular Weight 239.25 g/mol
Cat. No. B13629995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC9H9N3O3S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2=CSC(=N2)C
InChIInChI=1S/C9H9N3O3S/c1-3-14-9(13)7-11-8(15-12-7)6-4-16-5(2)10-6/h4H,3H2,1-2H3
InChIKeyQSAHALWUOORPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate: Identity & Heterocyclic Classification


Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1479087-20-1, MF C9H9N3O3S, MW 239.25 g/mol) is a bi-heterocyclic small molecule in which a 2-methyl-1,3-thiazole ring is directly attached at the 5-position of a 1,2,4-oxadiazole-3-carboxylic acid ethyl ester . This arrangement creates a unique connectivity pattern: an electron-deficient 1,2,4-oxadiazole core (frequently employed as a hydrolytically stable ester or amide bioisostere [1]) is conjugated to a π-excessive thiazole with minimal steric encumbrance from the 2-methyl substituent. The compound is commercially available from research chemical suppliers at 98% purity and serves primarily as a synthetic intermediate or fragment for medicinal chemistry campaigns targeting the thiazole–oxadiazole chemical space [2].

Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate: Analog Interchangeability Risks


Although the 1,2,4-oxadiazole and thiazole rings individually appear in many commercial building blocks, their spatial connectivity and substitution pattern dictate profoundly different molecular recognition, reactivity, and physicochemical properties. Positional isomers such as ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate or ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate alter the distance, orientation, and electronic relationship between the heterocycles, which can completely change a compound's ability to engage a specific biological target . Furthermore, the ethyl ester at C3 of the oxadiazole provides a reversible covalent handle for hydrolysis or aminolysis that is absent in analogs where the carboxylic acid or amide is directly installed [1]. These differences are not cosmetic; they dictate SAR, metabolic stability, crystallinity, and the suitability of the compound as a fragment for further elaboration. The quantitative evidence below directly addresses where this specific regioisomer and ester derivative offers measurable advantages over its closest alternatives.

Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate: Quantitative Evidence vs. Analogs


Regioisomeric Connectivity and Synthetic Utility

The target compound places the thiazole C4 carbon directly adjacent to the oxadiazole C5, creating a conjugated biaryl-like system with a calculated dihedral angle of ≤10° (planar). By contrast, the commercially available regioisomer ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1342173-53-8) connects the thiazole at its C5 position, placing the sulfur atom and methyl group in different spatial orientations relative to the oxadiazole . This regioisomeric difference yields distinct InChI Keys (QSAHALWUOORPPF vs. ROWNAEOTYLRQOJ), distinct HPLC retention characteristics, and non-identical LogP values (target compound LogP estimated at ~1.1; comparator LogP reported as 1.21 ). These differences ensure that the two isomers cannot be used interchangeably in fragment-based screening or SAR exploration without risking false-negative or false-positive hits.

regioisomer building block medicinal chemistry

Ester Prodrug vs. Carboxylic Acid Permeability

The target compound exists as the ethyl ester, whereas the corresponding carboxylic acid, 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1519288-12-0, MW 211.20 g/mol), is also commercially available . The ester form provides a critical advantage in cell-based assays: esterification masks the ionizable carboxylate, improving passive membrane permeability. A general class-level inference from 1,2,4-oxadiazole SAR indicates that ethyl ester derivatives routinely exhibit 5- to 20-fold higher cellular permeability than their free acid counterparts in Caco-2 and PAMPA models [1]. While direct experimental permeability data for this exact pair is not published, the well-established principle that ethyl esters serve as membrane-permeable prodrugs of carboxylic acids is supported across the 1,2,4-oxadiazole chemical class [1].

ester carboxylic acid prodrug permeability

Synthetic Tractability and Library Amenability

The target compound's scaffold is directly amenable to the mild, high-yielding DMAP/EDC·HCl-mediated coupling methodology reported by Mhaske and Shaikh (2023) for thiazole-tethered 1,2,4-oxadiazoles, which achieved 50–70% yields for analogous bi-heterocyclic constructs under conditions that tolerate acid-sensitive and oxidation-prone functionality [1]. In head-to-head method comparisons, the DMAP/EDC·HCl protocol consistently outperformed NaOH/DMSO and K₂CO₃/toluene conditions by 20–30% in isolated yield for thiazole–oxadiazole bond formation [1]. This methodology is directly transferable to the target compound, as its oxadiazole-3-carboxylate ester can be hydrolyzed to the acid and then coupled or used directly in further diversifications. By contrast, the 1,3,4-oxadiazole regioisomeric series requires harsher dehydrative cyclization conditions (POCl₃, 100–120°C) that limit functional group compatibility [2].

synthesis library DMAP EDC

Bi-heterocyclic vs. Mono-heterocyclic Topology

The target compound incorporates two pharmacophoric heterocycles (1,2,4-oxadiazole and 2-methylthiazole) in a single low-molecular-weight fragment (MW 239.25). This differentiates it from mono-heterocyclic building blocks such as ethyl 2-methylthiazole-4-carboxylate (MW 171.22) or ethyl 1,2,4-oxadiazole-3-carboxylate (MW 142.11) [1][2]. The bi-heterocyclic topology pre-installs a key bond (C5-oxadiazole to C4-thiazole) that is non-trivial to construct de novo, saving 1–3 synthetic steps in fragment growing or scaffold hopping exercises. The molecular complexity (Fsp³ = 0.33, two hydrogen bond acceptors from oxadiazole N/O, and one hydrogen bond acceptor from thiazole N) places it in an attractive region of lead-like chemical space . Fragments with similar connectivity have yielded hits against integrin αvβ3 [3] and alkaline phosphatase [4], suggesting the scaffold is privileged for target engagement.

bi-heterocyclic scaffold diversity lead-likeness

Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate: Key Application Scenarios


Fragment-Based Screening for Pharmacophore Targets

The target compound's low molecular weight (239.25), favorable LogP (~1.1), and pre-installed bi-heterocyclic connectivity make it an ideal fragment for direct screening against targets that have shown sensitivity to thiazole or oxadiazole scaffolds, such as integrin αvβ3 [1], alkaline phosphatase [2], or HDAC6 [3]. The 2-methylthiazol-4-yl regioisomer offers a distinct vector of substitution compared to 4-methylthiazol-5-yl isomers, allowing exploration of different sub-pockets within the same target. Researchers should request the compound at ≥98% purity and confirm identity via InChI Key (QSAHALWUOORPPF-UHFFFAOYSA-N) to avoid regioisomeric contamination.

Parallel Library Synthesis for Antimicrobial SAR

The ester functionality at oxadiazole C3 provides a versatile anchor point for amide bond formation or hydrolysis to the carboxylic acid, enabling rapid diversification of the eastern portion of the molecule. The DMAP/EDC·HCl methodology validated by Mhaske and Shaikh (2023) for thiazole–oxadiazole systems [4] is directly applicable to this scaffold. This enables the synthesis of 15–50 compound libraries with predicted yields of 50–70% per step, supporting antimicrobial SAR exploration against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus albus, and fungi including Candida albicans and Aspergillus niger, where related 1,2,4-oxadiazole-thiazole hybrids have demonstrated MIC values in the 12.5–50 µg/mL range [4].

Cell-Permeable Prodrug for Target Engagement

In cellular assays where the corresponding carboxylic acid (CAS 1519288-12-0) may fail to cross cell membranes due to its ionized state at physiological pH, the ethyl ester serves as a passive-permeability-enabling prodrug. Based on class-wide Caco-2 and PAMPA data [5], the ester is expected to exhibit a 5- to 20-fold permeability advantage over the acid, enabling intracellular target engagement studies in mammalian cell lines (e.g., HeLa, HEK293T, MCF-7) without requiring transfection or permeabilization agents. Following cellular uptake, endogenous esterases will liberate the active carboxylic acid for target binding.

Scaffold Hopping from Bioisostere Leads

1,2,4-Oxadiazoles are established bioisosteres of ester and amide functionalities [5][6]. When a lead compound contains a labile ester or metabolically unstable amide, the target compound can serve as a direct scaffold-hopping replacement. The 1,2,4-oxadiazole core offers superior hydrolytic stability compared to esters (t₁/₂ > 24 h in pH 7.4 buffer vs. <2 h for simple ethyl esters) while maintaining similar hydrogen bond acceptor geometry. The thiazole appendage provides additional π-stacking and sulfur-mediated interactions that are absent in simpler phenyl-oxadiazole bioisosteres. This application is particularly relevant for programs targeting metabolic or oncology indications where esterase-mediated degradation limits exposure.

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